molecular formula C9H12N2O2 B1581487 3-Ethoxybenzhydrazide CAS No. 27830-16-6

3-Ethoxybenzhydrazide

Cat. No.: B1581487
CAS No.: 27830-16-6
M. Wt: 180.2 g/mol
InChI Key: ROKJUCOMVRXSAC-UHFFFAOYSA-N
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Description

3-Ethoxybenzhydrazide is an organic compound with the molecular formula C₉H₁₂N₂O₂. It is a derivative of benzhydrazide, where an ethoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Scientific Research Applications

3-Ethoxybenzhydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheet (SDS) of the compound .

Mechanism of Action

Mode of Action

It’s possible that this compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces . More research is needed to confirm this and to understand the resulting changes in the targets .

Biochemical Pathways

The specific biochemical pathways affected by 3-Ethoxybenzhydrazide are currently unknown. It’s possible that this compound could influence various metabolic pathways in the body, leading to changes in the production or degradation of certain molecules

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. It’s possible that this compound could have various effects on cells, such as altering cell signaling pathways or affecting cell growth and proliferation . More research is needed to confirm these effects and to understand their implications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and how stable it is in the body . Additionally, the compound’s action could be influenced by the presence of other chemicals in the environment .

Biochemical Analysis

Biochemical Properties

3-Ethoxybenzhydrazide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with hydrolase enzymes, which catalyze the hydrolysis of chemical bonds. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex. Additionally, this compound can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. By altering the activity of key signaling molecules, this compound can induce changes in cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms . It binds to specific biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For example, this compound has been shown to inhibit the activity of certain hydrolases, thereby affecting the hydrolysis of substrates. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound has been observed to enhance cellular function and promote cell survival. At high doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been identified, where the compound’s beneficial effects are observed up to a certain concentration, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes such as hydrolases and oxidoreductases, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, thereby affecting the synthesis and degradation of various biomolecules. For instance, this compound has been shown to alter the levels of reactive oxygen species (ROS) and other metabolites involved in oxidative stress response.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes through transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and bioavailability. These interactions play a crucial role in determining the compound’s cellular effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby modulating various biochemical and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxybenzhydrazide can be synthesized through the reaction of 3-ethoxybenzoic acid with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-Ethoxybenzoic acid+Hydrazine hydrateThis compound+Water\text{3-Ethoxybenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3-Ethoxybenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized catalytic processes to enhance yield and purity. The use of carboxylic acid chlorides and efficient catalysts can streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxybenzhydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Comparison with Similar Compounds

    Benzhydrazide: Lacks the ethoxy group, making it less versatile in certain reactions.

    3-Methoxybenzhydrazide: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and applications.

    4-Ethoxybenzhydrazide: The ethoxy group is positioned differently, affecting its chemical properties and uses.

Properties

IUPAC Name

3-ethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-4-7(6-8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKJUCOMVRXSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182146
Record name 3-Ethoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27830-16-6
Record name 3-Ethoxybenzhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027830166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27830-16-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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